5-(2'-Methylimdazol-1-yl)-2-nitrophenol
Description
5-(2'-Methylimidazol-1-yl)-2-nitrophenol is a nitroaromatic compound featuring a phenol backbone substituted with a nitro group at the ortho position and a 2-methylimidazole moiety at the para position. This structure confers unique physicochemical properties, including acidity from the phenolic hydroxyl group, electron-withdrawing effects from the nitro group, and hydrogen-bonding capacity from the imidazole ring. Such characteristics make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) .
Synthetic routes typically involve coupling reactions between nitro-substituted phenols and imidazole derivatives. For instance, analogous compounds are synthesized via condensation of substituted phenylenediamines with aldehydes in the presence of Na₂S₂O₅ or via copper-catalyzed "click" reactions for heterocyclic appendages .
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(2-methylimidazol-1-yl)-2-nitrophenol |
InChI |
InChI=1S/C10H9N3O3/c1-7-11-4-5-12(7)8-2-3-9(13(15)16)10(14)6-8/h2-6,14H,1H3 |
InChI Key |
HGNLQVGPAIXQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs include:
5-(Dimethylamino)-2-nitrophenol
1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole
2-Chloro-5-nitrophenyl derivatives
Substituent Effects on Acidity and Solubility
- 5-(2'-Methylimidazol-1-yl)-2-nitrophenol: The imidazole ring (pKa ~7.0 for protonated imidazole) enhances basicity, while the nitro group (strong electron-withdrawing) increases the phenol’s acidity (estimated pKa ~8–9). LogP is moderately lipophilic (~1.7–2.0), similar to 5-(dimethylamino)-2-nitrophenol (LogP 1.7) .
- 5-(Dimethylamino)-2-nitrophenol: The dimethylamino group (electron-donating) reduces phenolic acidity (pKa 6.6) compared to the imidazole analog. Its lower LogP (1.7) and higher aqueous solubility stem from the aliphatic amine’s hydrophilicity .
- 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole: Lacks a phenol group, reducing acidity. The hydroxyethyl chain increases solubility (LogP ~0.8–1.2), but the nitroimidazole core retains antimicrobial activity, a trait shared with the target compound .
Table 1: Comparative Physicochemical Properties
| Compound | Substituent(s) | pKa (Phenolic OH) | LogP | Key Applications |
|---|---|---|---|---|
| 5-(2'-Methylimidazol-1-yl)-2-nitrophenol | 2-nitro; 5-(2-methylimidazol-1-yl) | ~8–9 (estimated) | ~1.7–2.0 | Enzyme inhibition, coordination chemistry |
| 5-(Dimethylamino)-2-nitrophenol | 2-nitro; 5-(dimethylamino) | 6.6 | 1.7 | Fluorescent probes, pH sensors |
| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | 5-nitro; 2-methyl; 1-(2-hydroxyethyl) | N/A (no phenol) | ~0.8–1.2 | Antimicrobial agents |
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